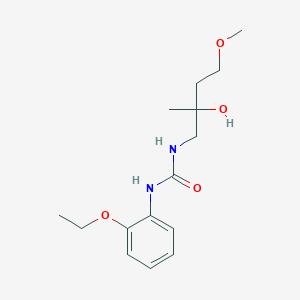
1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a useful research compound. Its molecular formula is C15H24N2O4 and its molecular weight is 296.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, also known as Ethephon, is a synthetic compound primarily recognized for its role as a plant growth regulator. It mimics the natural plant hormone ethylene, influencing various physiological processes in plants. This article explores its biological activity, including potential medicinal applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of Ethephon is C₁₈H₁₉N₂O₃, with a molecular weight of approximately 312.363 g/mol. It features an oxalamide functional group, which is significant for its biological interactions. The compound has a melting point range of 124-127ºC and a density of about 1.2 g/cm³.
Ethephon functions by releasing ethylene when it decomposes, which can lead to various effects such as:
- Promoting fruit ripening : Ethylene is crucial for the maturation of fruits, and Ethephon is often used in agriculture to synchronize ripening.
- Inducing flowering : It can trigger flowering in certain plant species, enhancing yield.
- Stimulating abscission : Ethephon facilitates leaf and fruit drop, which can be beneficial for harvesting.
Plant Growth Regulation
Ethephon's primary application lies in agriculture as a growth regulator. Its ability to release ethylene has been extensively studied:
- Fruit Ripening : Research indicates that Ethephon effectively accelerates the ripening process in bananas and tomatoes, improving marketability.
- Flowering Induction : Studies have shown that Ethephon can induce flowering in various crops, leading to increased productivity.
Pharmacological Potential
While Ethephon is primarily used in agriculture, compounds with similar structures have been investigated for pharmacological properties:
- Anti-inflammatory Activity : Some oxalamides exhibit anti-inflammatory effects, suggesting potential therapeutic applications for Ethephon derivatives.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various bacterial strains, indicating that Ethephon may possess similar properties .
Case Study 1: Ethephon in Tomato Cultivation
A study conducted on tomato plants treated with Ethephon demonstrated a significant increase in fruit yield and uniformity of ripening compared to untreated controls. The application resulted in a 30% increase in marketable fruit size and improved color uniformity.
Case Study 2: Antimicrobial Activity
Research exploring the antimicrobial properties of structurally similar compounds revealed that derivatives of Ethephon could inhibit the growth of common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, highlighting potential applications in agricultural pest management .
Comparative Analysis with Similar Compounds
The following table compares Ethephon with other structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide | Similar oxalamide structure | Anti-inflammatory |
| N1-(3-chlorophenyl)-N2-(3-hydroxybutyl)oxalamide | Contains chloro substituent | Antimicrobial |
| N1-(2-nitrophenyl)-N2-(3-hydroxypropyl)oxalamide | Features nitro group | Antimicrobial |
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-21-13-8-6-5-7-12(13)17-14(18)16-11-15(2,19)9-10-20-3/h5-8,19H,4,9-11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJGOAODKYAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













